molecular formula C5H8Br2O2 B1583245 Methyl 2,4-dibromobutyrate CAS No. 29547-04-4

Methyl 2,4-dibromobutyrate

Cat. No. B1583245
CAS RN: 29547-04-4
M. Wt: 259.92 g/mol
InChI Key: DQHIGEQXJBMKKY-UHFFFAOYSA-N
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Patent
US04640916

Procedure details

To a solution of 4.6 g of 2-aminothiophenol in 50 ml of dimethylformamide was added dropwise 9.55 g of methyl 2,4-dibromobutyrate with stirring at room temperature. After stirring one hour, the reaction mixture was poured into water to give crystals of 2-(2-bromoethyl)-2H-1,4-benzothiazin-3(4H)-one. The crystals were collected by filtration and washed with water, n-hexane and cold methanol. The yield was 6.32 g (63.3%). Recrystallization from ethyl acetate gave prisms, m.p. 151°-152° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].Br[CH:10]([CH2:15][CH2:16][Br:17])[C:11](OC)=[O:12].O>CN(C)C=O>[Br:17][CH2:16][CH2:15][CH:10]1[C:11](=[O:12])[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[S:8]1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
9.55 g
Type
reactant
Smiles
BrC(C(=O)OC)CCBr
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
BrCCC1SC2=C(NC1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.